7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol
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Overview
Description
7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core substituted with a thienylmethyl group and a methylpiperazinyl moiety, making it a unique structure with potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thienylmethyl Group: The thienylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where thiophene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Methylpiperazinyl Moiety: The final step involves the nucleophilic substitution reaction where the quinoline derivative is reacted with 4-methylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, Lewis acids, bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could lead to partially or fully reduced quinoline rings .
Scientific Research Applications
7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for treating various diseases due to its unique pharmacological properties.
Industry: Used in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulating Receptor Activity: Acting as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-[(4-methylpiperazinyl)methyl]quinolin-8-ol: Similar structure with a chlorine substituent, exhibiting different pharmacological properties.
7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol: Lacks the thienyl group, leading to variations in biological activity.
Uniqueness
7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol is unique due to the presence of both the thienylmethyl and methylpiperazinyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups may enhance its binding affinity to specific targets and improve its pharmacokinetic profile .
Properties
IUPAC Name |
7-[(4-methylpiperazin-1-yl)-thiophen-2-ylmethyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-21-9-11-22(12-10-21)18(16-5-3-13-24-16)15-7-6-14-4-2-8-20-17(14)19(15)23/h2-8,13,18,23H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYJKFBBEIHIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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